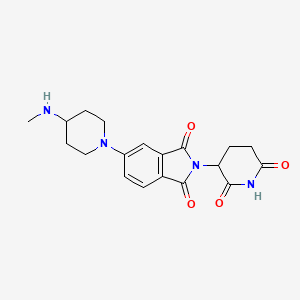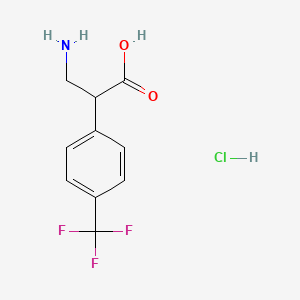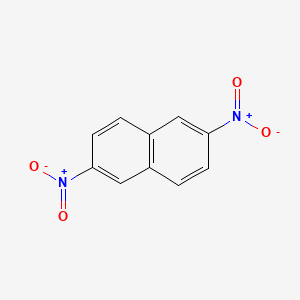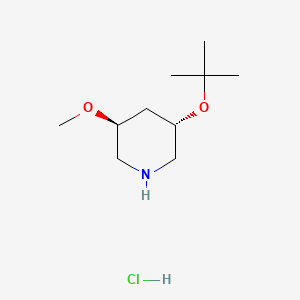![molecular formula C10H7F3N2O5S B13499266 9-methoxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate](/img/structure/B13499266.png)
9-methoxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-methoxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate is a heterocyclic compound that belongs to the pyridopyrimidine class This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidine core with a methoxy group at the 9th position, an oxo group at the 4th position, and a trifluoromethanesulfonate group at the 2nd position
Méthodes De Préparation
The synthesis of 9-methoxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: The synthesis begins with the preparation of the pyrido[1,2-a]pyrimidine core.
Introduction of the Methoxy Group: The methoxy group can be introduced at the 9th position through a nucleophilic substitution reaction using methanol and a suitable base.
Oxidation to Form the Oxo Group: The oxo group at the 4th position can be introduced by oxidation of the corresponding hydroxyl group using an oxidizing agent such as potassium permanganate or chromium trioxide.
Analyse Des Réactions Chimiques
9-methoxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the methoxy group, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The oxo group at the 4th position can participate in oxidation and reduction reactions, forming hydroxyl or other functional groups.
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions at the pyridine ring, leading to the formation of substituted derivatives.
Common reagents used in these reactions include methanol, potassium permanganate, chromium trioxide, and trifluoromethanesulfonic anhydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to inhibit certain enzymes and receptors.
Materials Science: The unique structure of the compound makes it a potential candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Biological Research: The compound has been used as a tool in biological research to study enzyme mechanisms and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 9-methoxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . For example, in the case of its anti-HIV activity, the compound binds to the active site of the HIV-1 integrase enzyme, inhibiting its function and preventing the integration of viral DNA into the host genome .
Comparaison Avec Des Composés Similaires
9-methoxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl trifluoromethanesulfonate can be compared with other similar compounds, such as:
4-oxo-4H-pyrido[1,2-a]pyrimidine Derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
Pyridopyrimidinones: These compounds have a similar core structure but lack the trifluoromethanesulfonate group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H7F3N2O5S |
|---|---|
Poids moléculaire |
324.24 g/mol |
Nom IUPAC |
(9-methoxy-4-oxopyrido[1,2-a]pyrimidin-2-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C10H7F3N2O5S/c1-19-6-3-2-4-15-8(16)5-7(14-9(6)15)20-21(17,18)10(11,12)13/h2-5H,1H3 |
Clé InChI |
AYPANVSTXARMBZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CN2C1=NC(=CC2=O)OS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


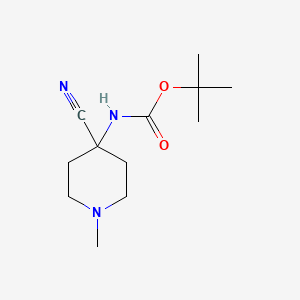
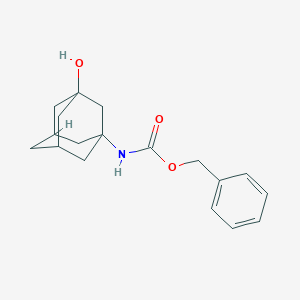
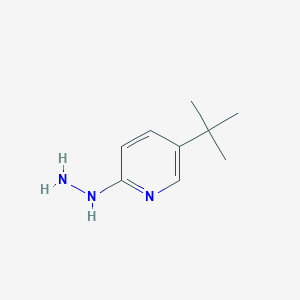
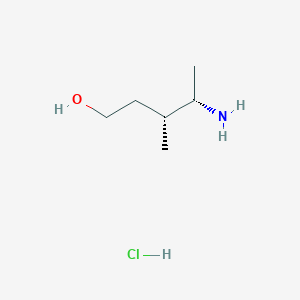
![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B13499208.png)
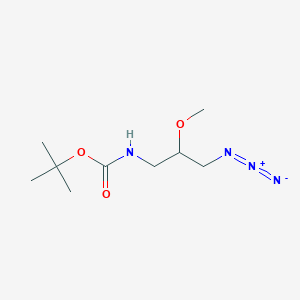
![[2-(Methylamino)ethyl]hydrazine](/img/structure/B13499219.png)
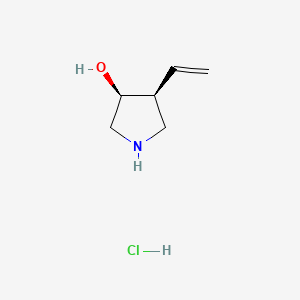
![tert-butyl N-{2-[2-(fluorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B13499224.png)
![Tert-butyl 7-formyl-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13499230.png)
